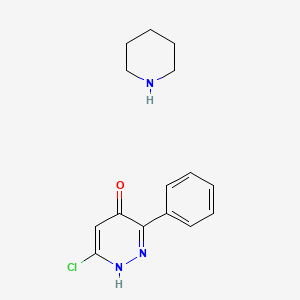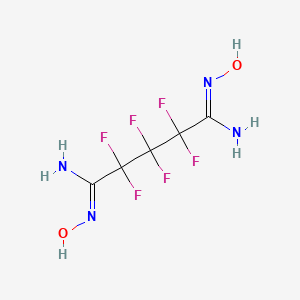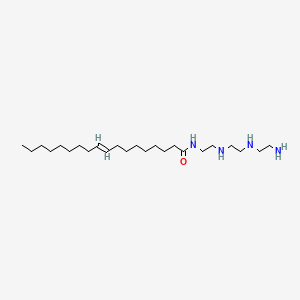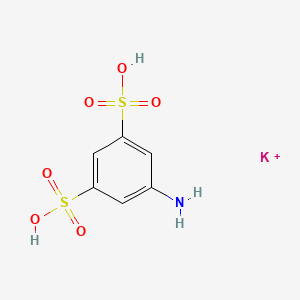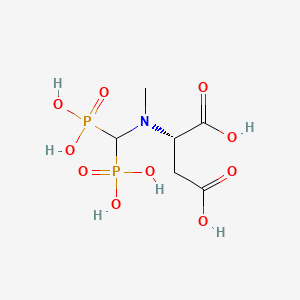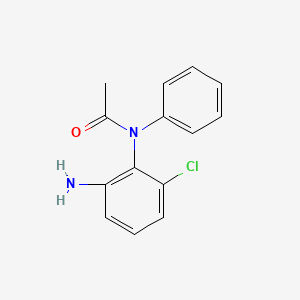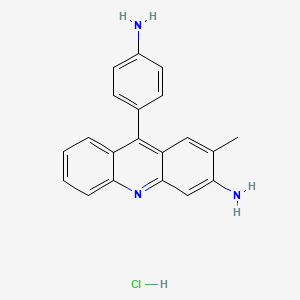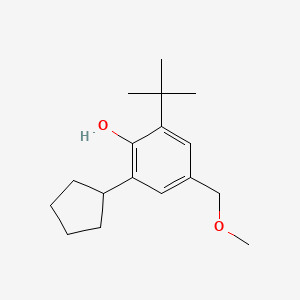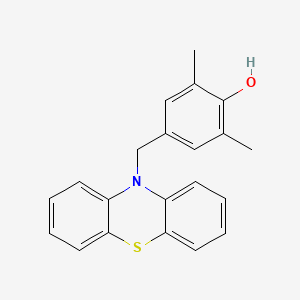
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .
Comparación Con Compuestos Similares
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug used to treat schizophrenia and other mental health disorders.
Promethazine: An antihistamine used to treat allergies, nausea, and motion sickness.
Thioridazine: Another antipsychotic drug with similar uses to chlorpromazine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Unlike the aforementioned compounds, it has shown promise as a KDAC inhibitor and a potential treatment for parasitic infections .
Propiedades
Número CAS |
85586-49-8 |
|---|---|
Fórmula molecular |
C21H19NOS |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol |
InChI |
InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3 |
Clave InChI |
BTQDOCBNRULPIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

